
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole, also known as CPOT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicinal chemistry. CPOT is a heterocyclic compound that contains both sulfur and oxygen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole inhibits the activity of PKB and GSK-3β by binding to their active sites and preventing the phosphorylation of their substrates. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cellular stress responses.
Biochemical and Physiological Effects:
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has several advantages for use in lab experiments, including its high purity and stability. However, 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has limited solubility in water, which can make it difficult to use in certain experiments. In addition, 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole is relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole, including the development of new derivatives with improved properties such as solubility and potency. 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole can also be studied for its potential applications in the treatment of other diseases such as neurodegenerative disorders and metabolic diseases. Furthermore, the mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole can be further elucidated to identify new targets for drug development.
合成法
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has been achieved using different methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-mercapto-5-pentyl-1,3-oxazole in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromo-5-(pentylthio)-1,3-oxazole with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. These methods have been optimized to yield 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole in high purity and yield.
科学的研究の応用
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has been studied for its potential applications in medicinal chemistry. This compound has shown promising results in inhibiting the activity of certain enzymes such as protein kinase B (PKB) and glycogen synthase kinase-3β (GSK-3β), which are involved in various cellular processes such as cell growth and survival. 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other diseases.
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-pentylsulfanyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S3/c1-2-3-4-11-25-18-17(20-16(23-18)15-6-5-12-24-15)26(21,22)14-9-7-13(19)8-10-14/h5-10,12H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMVDAAHGYJNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2916370.png)
![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916372.png)
![(3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2916373.png)
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2916374.png)
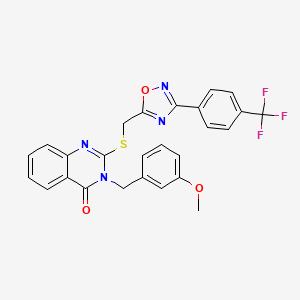
![3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2916376.png)
![N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2916377.png)
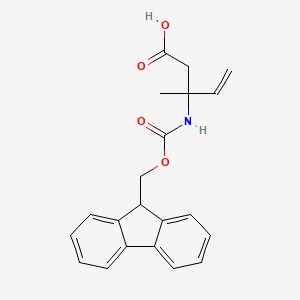
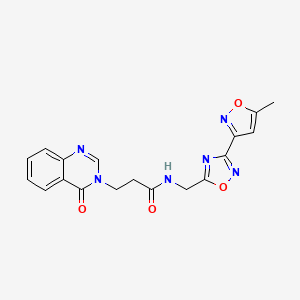
![2-(benzylthio)-N-cyclohexyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2916383.png)
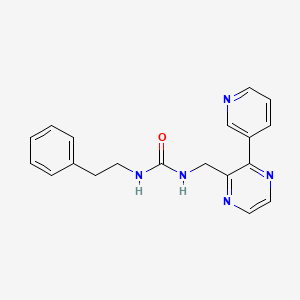
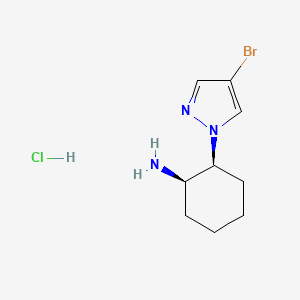
![5-Methoxy-3-methyl-4-nitrobenzo[d]isoxazole](/img/structure/B2916387.png)
![N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2916388.png)